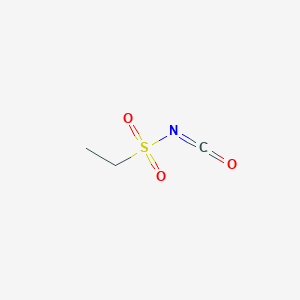![molecular formula C11H16N4O4 B3378701 N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide CAS No. 1461705-27-0](/img/structure/B3378701.png)
N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide
Overview
Description
N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide: is a complex organic compound that features a pyridine ring substituted with an ethoxyamino and a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the nitration of a pyridine derivative to introduce the nitro group. This is followed by the ethoxyamination of the nitroethyl group. The final step involves the acylation of the amino group with acetic anhydride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethoxyamino group can undergo hydrolysis to yield the corresponding amine and ethanol.
Substitution: The acetamide group can be substituted with other acyl groups using acyl chlorides in the presence of a base.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrochloric acid, ethanol.
Substitution: Acyl chlorides, sodium hydroxide.
Major Products:
Oxidation: Amino derivatives.
Reduction: Amine and ethanol.
Substitution: Various acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of new pharmaceuticals due to its unique functional groups.
Medicine:
- Investigated for its potential as an anti-inflammatory agent.
- Studied for its role in enzyme inhibition.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethoxyamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-{5-[1-(methoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide
- N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-3-yl}acetamide
Comparison:
- N-{5-[1-(methoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide has a methoxy group instead of an ethoxy group, which may affect its solubility and reactivity.
- N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-3-yl}acetamide has the nitroethyl group on a different position of the pyridine ring, which can influence its binding affinity and biological activity.
Uniqueness: N-{5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl}acetamide is unique due to its specific substitution pattern, which provides a distinct set of chemical and biological properties not found in its analogs.
Properties
IUPAC Name |
N-[5-[1-(ethoxyamino)-2-nitroethyl]pyridin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-3-19-14-10(7-15(17)18)9-4-5-11(12-6-9)13-8(2)16/h4-6,10,14H,3,7H2,1-2H3,(H,12,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZUHLGEZRAWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(C[N+](=O)[O-])C1=CN=C(C=C1)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186095 | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-27-0 | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[5-[1-(ethoxyamino)-2-nitroethyl]-2-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001186095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3378642.png)




![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3378679.png)




